Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate
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Description
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.261. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Selective Cyclocondensation : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to derivatives like ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
Crystal Structure Studies : Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate analogs have been synthesized and characterized using spectroscopy and X-ray diffraction, aiding in understanding molecular structures and interactions (Acar et al., 2017).
Synthesis of Pharmacologically Active Compounds : Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized and showed promising antiradical and anti-inflammatory activities, demonstrating the potential of related compounds in pharmacological research (Zykova et al., 2016).
Pyrrole Derivative Synthesis : The synthesis of pyrrole derivatives, an important chemical class, has been facilitated by reactions involving ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).
Phosphine-Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate, which is structurally similar to this compound, has been studied, expanding the scope of synthetic organic chemistry (Zhu et al., 2003).
Antimalarial and Antimycobacterium Activities
- Antimalarial Research : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, structurally related to this compound, were prepared and evaluated for their in vitro activity against P. falciparum, a malaria-causing organism (Ningsanont et al., 2003).
Properties
IUPAC Name |
ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)11(8-4-3-5-8)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDOXHSXKHEZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.